Diethyl 2-(3-nitropyridin-4-yl)malonate
Overview
Description
Diethyl 2-(3-nitropyridin-4-yl)malonate is a chemical compound with the molecular formula C12H14N2O6 . It is a solid substance and is typically stored in a dark, dry place at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O6/c1-3-19-11(15)9(12(16)20-4-2)10-8(14(17)18)6-5-7-13-10/h5-7,9H,3-4H2,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.25 . It is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Safety and Hazards
This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is swallowed (P301+P312), comes into contact with skin (P302+P352), or gets in eyes (P305+P351+P338) .
Properties
IUPAC Name |
diethyl 2-(3-nitropyridin-4-yl)propanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-3-19-11(15)10(12(16)20-4-2)8-5-6-13-7-9(8)14(17)18/h5-7,10H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVQMCRFEBZEEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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